Pirlindole mesylate

描述

吡咯吲哚甲磺酸盐是一种可逆的单胺氧化酶A (MAO-A) 选择性抑制剂。它主要用作抗抑郁药,并已显示出在治疗重度抑郁症和纤维肌痛方面的疗效。 吡咯吲哚甲磺酸盐还具有抗病毒特性,特别是针对肠道病毒D68和柯萨奇病毒B3 .

准备方法

合成路线和反应条件

吡咯吲哚甲磺酸盐的合成通常涉及以下步骤:

吡嗪并[3,2,1-jk]咔唑核的形成: 该核心结构是通过一系列环化反应从合适的起始原料合成而来的。

甲基化: 然后对核心结构进行甲基化,在所需位置引入甲基。

甲磺酸化: 最后一步是通过与甲磺酸反应,将化合物转化为其甲磺酸盐形式。

工业生产方法

吡咯吲哚甲磺酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性。

化学反应分析

Key Reaction Conditions

Critical steps involve:

-

Salt formation with methanesulfonic acid : Direct reaction of pirlindole enantiomers with the acid to form the mesylate salt .

-

Hydrogenation : Use of Pd/C catalyst and hydrogen gas to reduce intermediates, ensuring high enantiomeric purity .

-

Exothermic reactions : Sodium hydride and DMSO combinations generate dimsyl anion, which decomposes exothermically above 40°C, posing safety risks during large-scale synthesis .

| Reaction | Conditions | Outcome |

|---|---|---|

| Methanesulfonic acid | Room temperature, methanol | Mesylate salt formation |

| Hydrogenation | Pd/C, 50°C, 750 kPa pressure | Hydrochloride salt conversion |

| Dimsyl anion generation | NaH + DMSO | Exothermic decomposition risk |

Industrial Challenges

Scaling up synthesis faces hurdles:

-

Chromatography dependence : Large-scale resolution of racemic pirlindole via diastereomeric salts (e.g., with camphor-10-sulfonic acid) is costly and poorly reproducible .

-

Yield limitations : Asymmetric synthesis yields <30% for intermediates, with final enantiomeric purity requiring rigorous purification .

-

Exothermic risks : Dimsyl anion reactions necessitate strict temperature control to avoid runaway reactions .

| Challenge | Impact |

|---|---|

| Chromatography reliance | High operational costs, scalability issues |

| Low intermediate yields | Increased production costs |

| Exothermic decomposition | Safety risks in large batches |

Technical Data

Molecular Formula : C₁₅H₁₈N₂·CH₃SO₃

Molecular Weight : 322.42 g/mol

CAS Number : 207572-66-5

| Property | Value |

|---|---|

| Formula | C₁₅H₁₈N₂·CH₃SO₃ |

| Molecular Weight | 322.42 g/mol |

| CAS Registry Number | 207572-66-5 |

Enantiomer Resolution

Racemic pirlindole is resolved via diastereomeric salts with optically active acids (e.g., camphor-10-sulfonic acid). This method is efficient for small-scale production but impractical industrially due to reliance on racemic starting material and chromatographic separation .

科学研究应用

Antidepressant Properties

Pirlindole mesylate is primarily recognized for its use as an antidepressant, classified as a reversible inhibitor of monoamine oxidase A (RIMA). It has been approved in several countries for treating major depression and shows promise in managing fibromyalgia syndrome.

- Mechanism of Action : Pirlindole acts by inhibiting the MAO-A enzyme, which leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism helps alleviate depressive symptoms without the severe dietary restrictions typically associated with traditional MAO inhibitors .

- Clinical Efficacy : Numerous studies have demonstrated the efficacy of pirlindole in treating depression. For instance, it has shown comparable effects to placebo in certain contexts, indicating a favorable safety profile .

Inhibition of Monoamine Oxidase A (MAO-A)

Pirlindole is a selective inhibitor of MAO-A, which has significant implications for both therapeutic uses and research applications.

- Kinetic Studies : Research has shown that pirlindole exhibits competitive inhibition against MAO-A with Ki values indicating strong binding affinity (0.92 μM for human MAO A) . This competitive inhibition is crucial for understanding how pirlindole can modulate neurotransmitter levels.

- Research Applications : The compound is often utilized in studies exploring the enzymatic activity of MAO-A and its implications in neuropharmacology. For example, kinetic measurements involving pirlindole can provide insights into the enzyme's functionality under various conditions .

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of coxsackievirus B3 (CV-B3), an enterovirus that poses significant health risks.

- Screening Studies : In a screening of FDA-approved drugs, pirlindole was found to inhibit CV-B3 effectively, acting at the genome replication stage of the viral lifecycle. This discovery highlights its potential as an antiviral agent against enteroviruses .

- Mechanism of Action : The antiviral action appears to be mediated through interactions with viral protein 2C, which is critical for viral replication. Mutations in this protein conferred resistance to pirlindole, underscoring its targeted mechanism .

Summary of Research Findings

The following table summarizes key findings related to this compound's applications:

Case Studies and Clinical Insights

Several case studies have documented the effectiveness and safety profile of this compound:

- Clinical Trials : Trials have shown that patients receiving pirlindole reported significant improvements in depressive symptoms compared to control groups. The drug's favorable side effect profile makes it an attractive option for long-term management .

- Fibromyalgia Treatment : Emerging evidence suggests that pirlindole may also benefit patients suffering from fibromyalgia, potentially improving pain management without the sedative effects seen with other antidepressants .

作用机制

吡咯吲哚甲磺酸盐通过选择性地和可逆地抑制单胺氧化酶A (MAO-A) 发挥作用。这种酶负责分解单胺,如血清素、去甲肾上腺素和多巴胺。通过抑制 MAO-A,吡咯吲哚甲磺酸盐会增加脑中这些神经递质的水平,从而改善情绪并缓解抑郁症状。 此外,它的抗病毒活性归因于它抑制病毒复制的能力 .

相似化合物的比较

吡咯吲哚甲磺酸盐经常与其他 MAO-A 抑制剂进行比较,例如:

吗氯贝胺: 另一种可逆的 MAO-A 抑制剂,用作抗抑郁药。

克洛吉林: 一种具有强抗抑郁作用的不可逆 MAO-A 抑制剂。

美特拉吲哚: 一种结构类似于吡咯吲哚,具有类似药理特性的化合物。

独特性

吡咯吲哚甲磺酸盐的独特性在于其对 MAO-A 的可逆抑制,这降低了与不可逆 MAO 抑制剂通常相关的膳食相互作用(例如“奶酪效应”)的风险。 它作为抗抑郁药和抗病毒药的双重作用也使其有别于其他 MAO-A 抑制剂 .

生物活性

Pirlindole mesylate is a compound with significant biological activity, primarily recognized for its role as a selective reversible inhibitor of monoamine oxidase A (MAO-A). This article explores the pharmacological properties, mechanisms of action, clinical applications, and relevant research findings regarding this compound.

This compound, a tetracyclic compound, is structurally related to the pyrazinocarbazole derivatives. It was developed in the late 1960s and has been used as an antidepressant since 1975. The compound exhibits selective and reversible inhibition of MAO-A, which is crucial for the metabolism of monoamines such as serotonin and norepinephrine. Additionally, pirlindole inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts .

Pharmacokinetics

- Bioavailability : Approximately 20-30% due to extensive first-pass metabolism.

- Tmax : Varies between 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs.

- Half-life : Exhibits two phases of elimination in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3, 10.8, and 185 hours) .

- Protein Binding : High binding affinity (95-97%) to human plasma proteins .

Clinical Applications

This compound has been primarily used for treating major depressive disorder (MDD) and fibromyalgia syndrome. Clinical trials have demonstrated its efficacy and safety profile, showing minimal side effects on cardiovascular dynamics and sensorimotor performance .

Table 1: Clinical Efficacy of this compound

| Study Type | Condition | Dosage | Outcome |

|---|---|---|---|

| RCT | MDD | 75-300 mg/day | Significant improvement in depressive symptoms |

| RCT | Fibromyalgia | 150-450 mg/day | Reduction in pain severity and improved quality of life |

| Observational | Safety Profile | Varies | No significant adverse effects reported |

Research Findings

Recent studies have expanded the understanding of pirlindole's biological activity beyond its antidepressant effects:

- Antiviral Properties : Pirlindole has shown antiviral activity against enteroviruses by inhibiting viral protein replication stages. It was found to act on viral protein 2C, suggesting a novel application in antiviral therapy .

- Toxicological Studies : Long-term studies have indicated that pirlindole does not exhibit mutagenic or carcinogenic properties at therapeutic doses .

- Comparative Studies : Research comparing this compound with other antidepressants like imipramine has highlighted its unique profile as a reversible MAO-A inhibitor with fewer dietary restrictions regarding tyramine intake .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

- A study involving patients with treatment-resistant depression showed that pirlindole significantly improved mood scores after eight weeks of treatment.

- In fibromyalgia patients, pirlindole administration resulted in a marked decrease in pain levels and improved overall functioning compared to placebo controls.

属性

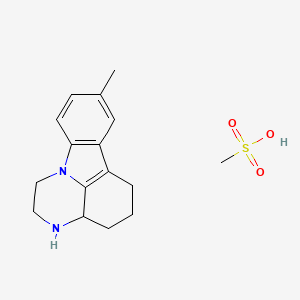

IUPAC Name |

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUYTBQAVAYLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045660 | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-66-5 | |

| Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。